

# A Technical Guide to the Spectroscopic Analysis of 2-(2-Aminobenzoyl)benzoic Acid

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Compound of Interest		
Compound Name:	2-(2-Aminobenzoyl)benzoic acid	
Cat. No.:	B072732	Get Quote

#### Introduction

**2-(2-Aminobenzoyl)benzoic acid**, also known as 2-aminobenzophenone-2'-carboxylic acid, is a chemical compound with the molecular formula C<sub>14</sub>H<sub>11</sub>NO<sub>3</sub>. Its structure is characterized by a benzoic acid moiety linked to a benzoyl group, which in turn bears an amino substituent. This unique arrangement of functional groups gives rise to a distinct spectroscopic profile. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(2-Aminobenzoyl)benzoic acid**, along with the experimental protocols for their acquisition. This information is crucial for researchers and scientists involved in the synthesis, identification, and quality control of this compound in various applications, including drug development.

## **Spectroscopic Data**

The structural features of **2-(2-Aminobenzoyl)benzoic acid**, including aromatic rings, a carboxylic acid, a ketone, and an amine, are elucidated through various spectroscopic techniques. The data presented herein is a compilation from available spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution spectral data with assigned chemical shifts and coupling constants for **2-(2-Aminobenzoyl)benzoic acid** is not readily available in publicly accessible



databases, the expected <sup>1</sup>H and <sup>13</sup>C NMR spectral features can be predicted based on the known chemical shifts of analogous structures.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **2-(2-Aminobenzoyl)benzoic acid** 

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~10-13	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~6.5-8.0	Multiplet	8H	Aromatic protons
~5.0-6.0	Singlet (broad)	2H	Amine protons (-NH <sub>2</sub> )

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **2-(2-Aminobenzoyl)benzoic acid** 

Chemical Shift (δ) ppm	Carbon Type
~195-200	Ketone carbonyl carbon (C=O)
~165-175	Carboxylic acid carbonyl carbon (C=O)
~115-150	Aromatic carbons

Infrared (IR) Spectroscopy

The IR spectrum of **2-(2-Aminobenzoyl)benzoic acid** is characterized by absorption bands corresponding to its various functional groups.

Table 3: Infrared (IR) Spectral Data for 2-(2-Aminobenzoyl)benzoic acid



Wavenumber (cm⁻¹)	Bond	Functional Group
3300-3500	N-H stretch	Primary Amine
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~1700	C=O stretch	Carboxylic Acid
~1630	C=O stretch	Ketone
1500-1600	C=C stretch	Aromatic Ring
1450-1550	N-H bend	Primary Amine
1210-1320	C-O stretch	Carboxylic Acid

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for 2-(2-Aminobenzoyl)benzoic acid

m/z	lon
241.24	[M] <sup>+</sup> (Molecular Ion)
197	[M - COOH]+

Note: The fragmentation pattern can be influenced by the ionization technique used.

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **2-(2-Aminobenzoyl)benzoic acid**.



#### Procedure:

- Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean vial. Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the supernatant into a clean NMR tube.[1]
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity and optimal resolution. The probe is then tuned to the appropriate frequencies for <sup>1</sup>H and <sup>13</sup>C nuclei.[2]
- ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the acquisition time (typically 2-4 seconds), and the relaxation delay (1-5 seconds). A 45° pulse angle is often used for routine spectra to allow for a shorter relaxation delay.[3]
- ¹³C NMR Acquisition: A proton-decoupled experiment is standard for obtaining a spectrum with singlets for each unique carbon. The spectral width is larger (e.g., 0 to 220 ppm). Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio. The nuclear Overhauser effect (NOE) can enhance the signal of protonated carbons.[3]
- Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy using the KBr Pellet Method

Objective: To obtain the infrared spectrum of solid **2-(2-Aminobenzoyl)benzoic acid** to identify its functional groups.

#### Procedure:

• Sample and KBr Preparation: Dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture. Place 1-2 mg of the solid sample and 100-200 mg of the dry KBr into an agate mortar.[4]



- Grinding and Mixing: Gently grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption from the atmosphere.[5]
- Pellet Formation: Transfer a portion of the mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 tons for a few minutes. [5][6]
- Pellet Inspection and Analysis: Carefully release the pressure and disassemble the die. The
  resulting pellet should be thin and transparent. Mount the pellet in the sample holder of the
  FT-IR spectrometer.
- Spectrum Acquisition: Record a background spectrum of a pure KBr pellet or of the empty sample chamber. Then, record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-(2-Aminobenzoyl)benzoic acid**.

#### Procedure:

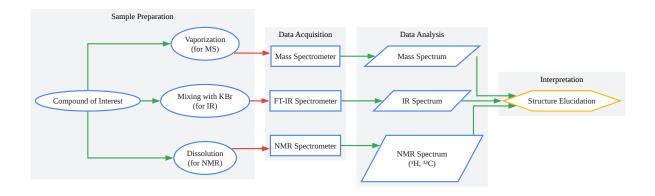
- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done using a direct insertion probe for solid samples, which is heated to vaporize the sample into the ion source.[7]
- Ionization: In the ion source, the gaseous molecules are bombarded by a beam of electrons, typically with an energy of 70 eV. This high energy is sufficient to ionize the molecule by ejecting an electron, forming a molecular ion (M<sup>+</sup>), and often causing the molecule to fragment.[8][9]
- Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).



- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
- Data Analysis: The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound. The other peaks in the spectrum represent the fragment ions, and their m/z values can be used to deduce the structure of the molecule.

## **Visualizations**

Diagram 1: General Workflow for Spectroscopic Analysis

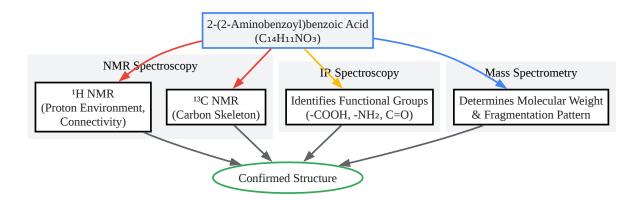


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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Diagram 2: Logical Relationship of Spectroscopic Techniques for Structural Confirmation





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Caption: Interrelation of spectroscopic techniques for structural confirmation.

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